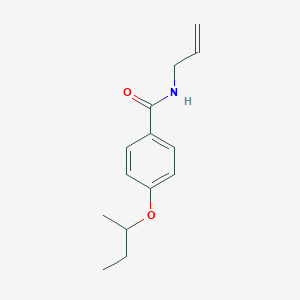![molecular formula C19H22N2O3 B268338 N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B268338.png)
N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide, also known as MPAC, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule that has shown potential in various applications due to its unique properties.
Mécanisme D'action
The mechanism of action of N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival. In addition, N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide in lab experiments is its high purity. The synthesis method yields a product that is over 95% pure, which is essential for accurate and reliable results. Additionally, N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide has been shown to be stable under a wide range of conditions, making it suitable for various experimental setups. However, one limitation of using N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for the study of N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide. One potential area of research is the development of N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide-based diagnostic tools for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide and its potential applications in cancer research and anti-inflammatory therapy. Finally, the synthesis of N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide derivatives with improved properties may lead to the development of more effective drugs for various diseases.
Méthodes De Synthèse
The synthesis of N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide involves the reaction of 4-aminobenzoyl chloride with 3-methylbenzoic acid in the presence of triethylamine. The resulting product is then treated with 3-methoxypropylamine and acetic anhydride to obtain N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide. This method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been studied for its anti-inflammatory properties, where it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide has also been studied for its potential use as a diagnostic tool for various diseases, including Alzheimer's disease and diabetes.
Propriétés
Nom du produit |
N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[4-(3-methoxypropylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-14-5-3-6-16(13-14)19(23)21-17-9-7-15(8-10-17)18(22)20-11-4-12-24-2/h3,5-10,13H,4,11-12H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
LAELYKOFVSICLB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCCOC |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)



![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)


![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
